5-Amino-2-fluorobenzoyl chloride
Overview
Description
5-Amino-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 5-position and a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
5-Amino-2-fluorobenzoyl chloride is a chemical compound that primarily targets organic molecules in chemical reactions . It is often used as a reagent in the synthesis of various organic compounds .
Mode of Action
The mode of action of this compound involves its interaction with other organic molecules. For instance, it reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give an N-mono-N,N-di-substituted intermediate . This reaction is a key step in the synthesis of heteroannulated oxazinone .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of heteroannulated oxazinone , which may have various applications in medicinal chemistry.
Pharmacokinetics
As a chemical reagent, it’s primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds. For example, it can react with ethyl 5-amino-1-methylpyrazole-4-carboxylate to produce heteroannulated oxazinone .
Biochemical Analysis
Biochemical Properties
5-Amino-2-fluorobenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of new chemical bonds. For instance, it can react with amino acids and peptides, forming amide bonds that are essential for protein synthesis. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of fluorinated derivatives that are useful in medicinal chemistry .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are key regulators of cell signaling. Furthermore, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to form covalent bonds with target biomolecules, such as proteins and nucleic acids. This covalent modification can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 5-amino-2-fluorobenzoic acid. This degradation product can also have biological activity, further complicating the temporal effects observed in experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function. At higher doses, this compound can exhibit toxic effects, such as cellular apoptosis and necrosis. These adverse effects are often associated with the accumulation of reactive intermediates and the disruption of critical cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its conversion to 5-amino-2-fluorobenzoic acid through hydrolysis. This metabolic transformation is catalyzed by esterases and other hydrolytic enzymes. Additionally, this compound can participate in conjugation reactions, forming glucuronides and sulfates that are more easily excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to various cellular compartments. For example, this compound can be transported into cells via amino acid transporters, where it accumulates in the cytoplasm and interacts with intracellular targets .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can be directed to specific compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. In the nucleus, this compound can interact with DNA and transcription factors, affecting gene expression. In the mitochondria, it can influence energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluorobenzoyl chloride typically involves the reaction of 2-fluorobenzoyl chloride with aniline derivatives. One common method is the Friedel-Crafts acylation, where 2-fluorobenzoyl chloride reacts with aniline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using high-purity reagents and precise reaction conditions. For instance, the use of low-temperature dehydrated zinc chloride can enhance the yield and purity of the product. The reaction typically involves heating the reactants to temperatures between 100-350°C for several hours, followed by purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Acylation Reactions: The compound can act as an acylating agent, reacting with nucleophiles to form amides and esters.
Condensation Reactions: It can undergo condensation reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Lewis Acids: Aluminum chloride (AlCl3) and zinc chloride (ZnCl2) are commonly used as catalysts.
Solvents: Organic solvents such as dichloromethane or chloroform are often used to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from these reactions include substituted benzoyl derivatives, amides, and esters, depending on the specific reactants and conditions used .
Scientific Research Applications
5-Amino-2-fluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
2-Fluorobenzoyl chloride: Similar in structure but lacks the amino group, making it less reactive in certain substitution reactions.
4-Fluorobenzoyl chloride: The fluorine atom is positioned differently, affecting its reactivity and the types of products formed.
5-Chloro-2-fluorobenzoyl chloride: Contains a chlorine atom instead of an amino group, leading to different chemical properties and applications
Uniqueness: 5-Amino-2-fluorobenzoyl chloride is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
5-amino-2-fluorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNYSTJVEUSVAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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